molecular formula C19H13BrN2O2 B2499675 (E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate CAS No. 403830-20-6

(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate

Cat. No.: B2499675
CAS No.: 403830-20-6
M. Wt: 381.229
InChI Key: KHKXEIKTXNSIJJ-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate is an organic compound that features a bromophenyl group linked to an imino group, which is further connected to a phenyl picolinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate typically involves the condensation of 2-bromobenzaldehyde with 4-aminophenyl picolinate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(((2-bromophenyl)imino)methyl)phenyl picolinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromophenyl group with an imino and picolinate moiety sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-[(2-bromophenyl)iminomethyl]phenyl] pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c20-16-5-1-2-6-17(16)22-13-14-8-10-15(11-9-14)24-19(23)18-7-3-4-12-21-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXEIKTXNSIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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